3-Benzyl[1,1'-biphenyl]-2-ol
Description
Overview of Phenolic and Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry Research
Phenolic and biphenyl compounds represent two cornerstone structural motifs in organic chemistry. Phenols, characterized by a hydroxyl group attached to an aromatic ring, are known for their acidity and reactivity towards electrophilic substitution. wikipedia.org They are integral to the synthesis of a vast array of products, from polymers like phenolic resins (e.g., Bakelite) to pharmaceuticals. wikipedia.orgresearchgate.net Phenolic derivatives are extensively researched for their potential in creating bioactive natural products and conducting polymers. nih.gov Their applications include use as antioxidants, UV absorbers, flame retardants, and as additives in plastics, adhesives, and coatings to improve thermal stability. nih.govontosight.ai
Biphenyls, which consist of two phenyl rings linked by a single C-C bond, provide a rigid and sterically defined scaffold. rsc.orgarabjchem.org This structural unit is found in numerous pharmacologically active products, liquid crystals, and as foundational building blocks for organic light-emitting diodes (OLEDs). rsc.orgsigmaaldrich.com The functionalization of the biphenyl core is crucial as the parent molecule lacks a reactive group. arabjchem.org Synthetic methodologies like the Suzuki-Miyaura coupling reaction are pivotal for creating substituted biphenyls, which serve as versatile platforms in medicinal chemistry and materials science. rsc.org The combination of these two moieties in phenolic biphenyl derivatives results in compounds with a wide spectrum of biological activities, including antifungal and anti-inflammatory properties. researchgate.net
Strategic Importance of 3-Benzyl[1,1'-biphenyl]-2-ol within Advanced Chemical Synthesis and Materials Science
The strategic importance of this compound lies in its multifunctional structure, which makes it a valuable intermediate and building block. The [1,1'-biphenyl]-2-ol framework provides a sterically hindered yet reactive phenolic hydroxyl group, which can be used for further derivatization or to direct metal complexation. The introduction of a benzyl (B1604629) group at the 3-position adds significant steric bulk and conformational influence, which can be exploited to create specific three-dimensional architectures.
This defined spatial arrangement is critical in fields like asymmetric catalysis, where such ligands are used to create chiral environments around a metal center. The biphenyl scaffold is a known component in ligands for metal-catalyzed reactions and in the development of materials with specific optical or electrical properties. rsc.orgontosight.ai Furthermore, substituted biphenyls are investigated as charge-transporting molecules in materials for organic electronic devices, such as solar cells and OLEDs. royalsocietypublishing.org The structure of this compound makes it a candidate for incorporation into larger, complex molecules or polymers, potentially enhancing thermal stability or imparting specific photophysical properties.
Scope and Defined Research Objectives Pertaining to this compound
The primary research objective concerning this compound is to characterize its fundamental properties and explore its potential as a precursor in specialized chemical applications. Key areas of investigation include:
Synthesis and Characterization: Developing efficient and selective synthetic routes to the molecule and its derivatives. Common strategies for similar compounds involve metal-catalyzed cross-coupling reactions to form the biphenyl bond, followed by functional group manipulations. nih.govrsc.org
Structural Analysis: Investigating the compound's three-dimensional structure and conformational dynamics, which are crucial for applications in catalysis and materials science where molecular shape dictates function. bris.ac.uk
Application as a Ligand: Evaluating its efficacy as a ligand in transition-metal catalysis, particularly for reactions where steric hindrance can improve selectivity.
Materials Science Precursor: Exploring its use as a monomer or additive in the synthesis of high-performance polymers, photoinitiating systems for 3D printing, or other advanced materials where its biphenyl and phenolic characteristics could be advantageous. mdpi.com
Detailed Research Findings
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₉H₁₆O. Its structure combines a biphenyl core, a hydroxyl group, and a benzyl substituent, leading to the properties summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Benzyl-6-phenylphenol, 3-Benzylbiphenyl-2-ol |
| CAS Number | 22040-08-0 |
| Molecular Formula | C₁₉H₁₆O |
| Molecular Weight | 260.3 g/mol |
| Boiling Point | 401.2°C at 760 mmHg |
| Density | 1.119 g/cm³ |
| Flash Point | 190.4°C |
| Refractive Index | 1.623 |
| Vapour Pressure | 5.18E-07 mmHg at 25°C |
Synthesis of this compound
One common approach for forming such substituted biaryls is through transition-metal-catalyzed cross-coupling reactions. rsc.org For instance, a Suzuki-Miyaura coupling could be employed between a protected 2-bromo-6-benzylphenol derivative and phenylboronic acid. The hydroxyl group would require a protecting group to prevent interference with the palladium catalyst. univpancasila.ac.id
Alternatively, a Friedel-Crafts-type benzylation of [1,1'-biphenyl]-2-ol could be envisioned. However, controlling the regioselectivity of the benzylation to favor the 3-position over other available sites on the aromatic rings would be a significant challenge. Another strategy involves the ortho-alkylation of a phenol (B47542), a reaction that can be directed by a Lewis acid catalyst. wikipedia.org
Potential Applications in Advanced Synthesis and Materials Science
The unique structure of this compound suggests its utility in several advanced applications:
Ligand Synthesis: The hindered phenolic scaffold is a common feature in ligands for asymmetric catalysis. The hydroxyl group can act as an anchoring point for a metal, while the bulky benzyl and phenyl groups create a defined chiral pocket to control the stereochemical outcome of a reaction.
Monomer for Polymers: Phenolic and biphenyl derivatives are used to create polymers with high thermal stability and specific mechanical properties. researchgate.net this compound could serve as a monomer in the production of specialty polyesters, polycarbonates, or epoxy resins, where its rigid and bulky structure could enhance the material's glass transition temperature and dimensional stability.
Photoinitiators: Biphenyl derivatives have been investigated as photosensitizers in bimolecular photoinitiating systems for applications like 3D printing. mdpi.com The chromophore of this compound could potentially be adapted for such uses, initiating polymerization upon exposure to light.
Pharmaceutical Scaffolding: The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous drugs. rsc.orgarabjchem.org While this specific molecule has no documented biological activity, it could serve as a synthetic intermediate for more complex drug candidates, such as analogues of the antimalarial agent tebuquine, which also features a substituted [1,1'-biphenyl]-2-ol core. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
22040-08-0 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-benzyl-6-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI Key |
SAMBPHSTNUKQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies for 3 Benzyl 1,1 Biphenyl 2 Ol
Established Synthetic Routes to 3-Benzyl[1,1'-biphenyl]-2-ol and its Structural Motifs
The construction of the this compound scaffold relies on foundational reactions that can either build the biphenyl (B1667301) core or introduce the key functional groups.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. nih.gov The Suzuki-Miyaura coupling, in particular, is widely employed due to its high functional group tolerance and the use of generally non-toxic and stable organoboron reagents. libretexts.org
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with an organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org
For the synthesis of this compound, a Suzuki-Miyaura reaction could be strategically applied in two primary ways:
Formation of the Biphenyl Core: Coupling an appropriately substituted aryl halide (e.g., a 2-alkoxy-3-benzylphenyl halide) with a phenylboronic acid. The alkoxy group can serve as a protected form of the phenol (B47542).
Coupling of a Benzylated Precursor: Reacting a benzyl-substituted arylboronic acid with a substituted aryl halide. nih.gov
Alternative palladium-catalyzed reactions such as Negishi (using organozinc reagents), Kumada (using Grignard reagents), and Stille (using organotin reagents) also provide pathways to biphenyl structures, though they may have different functional group tolerances and reagent sensitivities compared to the Suzuki-Miyaura reaction. libretexts.orgrsc.org
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide Partner | Boron Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Aryl Bromide | Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Good | nih.gov |
| 2-Iodo-4-nitrofluorobenzene | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 81 | rsc.org |
| Aryl Halide | Arylboronic Acid | Pd(dba)₂ / PPh₃ | K₃PO₄ | Toluene (B28343) | High | rsc.org |
| 4-Bromobenzyl Acetate | Phenylboronic Acid | PdCl₂ / dppf | K₂CO₃ | Toluene | 72 | nih.gov |
The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl substituents to aromatic rings. berkeley.edunih.gov The benzylation of the [1,1'-biphenyl]-2-ol core is a direct application of this reaction type.
In this approach, [1,1'-biphenyl]-2-ol would be treated with a benzylating agent, such as benzyl (B1604629) chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). nih.govethz.ch The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. For [1,1'-biphenyl]-2-ol, the position para to the hydroxyl group is occupied by the second phenyl ring. Therefore, substitution is directed to the ortho positions (3 and 5). The steric hindrance from the adjacent phenyl ring at position 1' may influence the regioselectivity between the C3 and C5 positions.
Classic Friedel-Crafts alkylations can be limited by issues such as catalyst deactivation and poor reactivity with electron-poor substrates. ethz.ch Modern variations have sought to overcome these challenges. For instance, a milder Friedel-Crafts benzylation has been developed using BF₃•OEt₂ to activate an N-methyl hydroxamic acid leaving group, which avoids the generation of highly reactive carbocations and expands the reaction's scope. ethz.ch
Table 2: Conditions for Friedel-Crafts Alkylation of Biphenyl Systems
| Aromatic Substrate | Alkylating/Acylating Agent | Catalyst | Solvent | Product Type | Ref |
|---|---|---|---|---|---|
| Biphenyl | tert-Butyl Chloride | AlCl₃ | Dichloromethane | 4,4'-Di-tert-butylbiphenyl | berkeley.edunih.gov |
| Biphenyl | Cyclopentene | AlCl₃ | 1,2-Dichloroethane | 4-Cyclopentyl-1,1'-biphenyl | rsc.org |
| Biphenyl | Succinic Anhydride | AlCl₃ | Dichloromethane | 4-Phenylbenzoyl-propionic acid | rsc.org |
| Activated/Deactivated Arenes | Benzyl N-methyl hydroxamate | BF₃•OEt₂ | - | Benzylated Arene | ethz.ch |
Oxidative coupling of phenols provides a direct route to the core structure of biphenyl-diols, which are closely related to the target molecule. These methods involve the formation of a C-C bond between two phenol molecules under oxidative conditions. jraic.com
A variety of oxidants have been employed, including metal-based reagents like iron(III) chloride and copper salts, as well as metal-free options like potassium persulfate (K₂S₂O₈). jraic.comacs.orgtandfonline.com A significant advantage of this strategy is the direct installation of hydroxyl groups onto the biphenyl scaffold. The synthesis of unsymmetrical biphenols can be achieved through the oxidative cross-coupling of two different phenols. acs.orgacs.org This control is crucial for preparing specifically substituted biphenyls. The reaction conditions can be tuned to favor specific regiochemical outcomes, such as ortho-ortho coupling to form 2,2'-biphenols. acs.org While this compound is not a diol, these methods are fundamental for creating the hydroxy-biphenyl motif that could be further elaborated.
Development of Novel and Sustainable Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods that minimize waste, avoid harsh conditions, and reduce the use of toxic reagents.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling a wide range of reactions under exceptionally mild conditions. acs.org For the synthesis of a molecule like this compound, photoredox catalysis offers a green alternative for the benzylation step. acs.org This method can generate benzyl radicals from suitable precursors, which can then engage in C-H functionalization of the biphenyl core, circumventing the need for strong Lewis acids used in traditional Friedel-Crafts reactions. nih.govnih.gov Reactions are often performed with a ruthenium or iridium-based photocatalyst and can be conducted in environmentally benign solvents, sometimes including water. acs.orgacs.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. mdpi.com Lipases have been effectively used for the kinetic resolution of racemic biphenyl diols to produce enantiomerically pure atropisomers. nih.govacs.org While the target molecule is not specified as chiral, biocatalytic methods highlight a sustainable approach to synthesizing complex biphenyl structures. Furthermore, oxidative enzymes could potentially be engineered to perform selective phenol coupling or hydroxylation reactions relevant to the synthesis of the target scaffold. acs.orgresearchgate.net
Aqueous Media: Conducting synthetic transformations in water as a solvent is a primary goal of green chemistry. researchgate.net Many established reactions, including the Suzuki-Miyaura coupling, have been adapted to run in mixed aqueous solvent systems, which reduces the reliance on volatile organic compounds. rsc.org
Organocatalysis: The development of small organic molecules as catalysts provides an alternative to metal-based systems, often reducing cost and toxicity. rsc.org While a direct organocatalytic synthesis of this compound is not established, related transformations demonstrate the potential of this field. For example, organocatalysts have been used to mediate the coupling of benzaldehyde (B42025) and benzyl chloride derivatives to form C-C bonds. nih.gov Chiral organocatalysts, such as those based on phosphines, have also been developed for various enantioselective transformations. jst.go.jp
Metal-Free Synthesis: Approaches that eliminate transition metals entirely are highly desirable. The oxidative coupling of phenols using non-metallic oxidants like potassium persulfate is a prime example of a metal-free reaction to form the biphenyl core. acs.orgacs.org Another innovative and solvent-free approach is the use of mechanocatalysis (ball-milling) for the dehydrogenative coupling of benzene (B151609) to form biphenyl, which avoids both solvents and traditional metal catalysts. nih.gov These strategies represent a move towards more atom-economical and environmentally friendly synthesis of biphenyl derivatives.
Chemo- and Regioselective Synthesis of this compound Isomers
The chemo- and regioselective synthesis of this compound isomers is a significant challenge due to the multiple reactive sites on the biphenyl backbone. Modern synthetic organic chemistry offers several powerful tools to achieve this, primarily through directed C–H functionalization and cross-coupling reactions. ntu.edu.sg
One prominent strategy involves the use of a directing group to guide a transition-metal catalyst to a specific C–H bond for subsequent benzylation. For instance, cobalt-catalyzed C–H benzylation has been demonstrated as an effective method for introducing benzyl groups onto arene cores with high regioselectivity. ntu.edu.sg In a related synthesis, a directing group can facilitate the formation of a diarylmethane structure, a core component of the target molecule. ntu.edu.sg The general approach would involve synthesizing a substituted [1,1'-biphenyl]-2-ol and then performing a directed C-H benzylation at the 3-position.
Alternatively, the biphenyl core can be assembled via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Ullmann reactions. rsc.orgresearchgate.net A plausible route would be the Suzuki-Miyaura coupling of a 2-alkoxy-3-benzylphenylboronic acid with a suitable halobenzene, followed by deprotection of the hydroxyl group. The choice of reactants is crucial for regioselectivity. For example, to synthesize the target molecule, one might couple 2-bromo-6-benzylphenol (or a protected version) with phenylboronic acid.
The table below outlines potential catalytic systems for the key bond-forming steps in the synthesis of this compound, based on established methodologies for biphenyl synthesis and C-H functionalization.
| Reaction Type | Catalyst System | Key Features | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, Base (e.g., K₃PO₄) | Forms the biphenyl C-C bond. Ligand choice can influence site-selectivity. acs.org | rsc.orgacs.org |
| Negishi Coupling | Ni(acac)₂, Ligand (e.g., PPh₃) | Couples an organozinc reagent with a haloarene. Effective for constructing the biphenyl core. | rsc.org |
| C-H Benzylation | Co(III) catalyst, Directing Group | Allows for direct introduction of the benzyl group at a specific position on the biphenyl ring. | ntu.edu.sg |
| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | A classic method to introduce the benzyl group, though it may suffer from poor regioselectivity without a strongly directing substrate. | rsc.org |
Mechanistic Elucidation of Formation Pathways for this compound
Understanding the reaction mechanisms is paramount for optimizing the synthesis of this compound, improving yields, and controlling isomer formation. Computational and experimental studies provide deep insights into the reaction pathways.
Transition State Analysis and Reaction Coordinate Mapping
For the formation of this compound via a catalyzed cross-coupling reaction, a reaction coordinate map would elucidate the energies associated with key steps:
Oxidative Addition: The transition-metal catalyst (e.g., Palladium(0)) inserts into the carbon-halogen bond of one of the aryl precursors.
Transmetalation: The second aryl group is transferred from its reagent (e.g., an organoboron compound in Suzuki coupling) to the catalyst.
Reductive Elimination: The two aryl groups couple, forming the biphenyl bond and regenerating the catalyst.
DFT calculations can model the geometry and energy of the transition state for each step. acs.org This analysis reveals which step is the most energetically demanding and how the structure of the reactants, ligands, and catalyst influences these energy barriers. arxiv.orgacs.org While specific studies for this compound are not publicly available, the principles derived from similar biaryl syntheses are directly applicable. whiterose.ac.uk
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
The choice of catalyst and associated ligands is arguably the most critical factor in controlling the outcome of the synthesis of complex molecules like this compound. acs.orgabcr.com
Catalysts: Transition metals such as palladium, nickel, and cobalt are the workhorses of modern cross-coupling and C-H functionalization chemistry. rsc.orgntu.edu.sg
Palladium catalysts are widely used for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. rsc.org The specific palladium precursor, such as Pd(OAc)₂ or Pd(PPh₃)₄, can impact reaction outcomes. acs.org
Nickel catalysts are often a more cost-effective alternative and can facilitate the coupling of less reactive electrophiles like aryl chlorides. rsc.orggoogle.com
Cobalt catalysts have emerged as powerful tools for directed C–H functionalization, enabling regioselective alkylations and benzylations that are otherwise difficult to achieve. ntu.edu.sg
Ligands: Ligands are organic molecules that coordinate to the metal center and play a crucial role in tuning its electronic and steric properties. This, in turn, dictates the catalyst's activity, stability, and selectivity. acs.org
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) and its derivatives are common in palladium catalysis. Varying the amount and type of phosphine ligand can alter the active catalytic species and even switch the site-selectivity of a reaction. acs.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that can form highly stable and active nickel and palladium complexes, often leading to higher catalytic efficiency. umich.edu
Pincer Ligands: These are multidentate ligands that bind tightly to the metal center, conferring high stability and control over the catalytic cycle. They are particularly effective in challenging reactions like the olefination of alcohols. acs.org
The following table summarizes the influence of different catalyst and ligand systems on reaction outcomes relevant to the synthesis of substituted biphenyls.
| Catalyst | Ligand Type | Effect on Reaction | Reference |
| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | Alters site-selectivity in Suzuki-Miyaura coupling based on ligand-to-metal ratio. | acs.org |
| Ni(acac)₂ | PPh₃ (Triphenylphosphine) | Facilitates Negishi cross-coupling of aryl zinc chlorides with haloarenes. | rsc.org |
| Cobalt(III) Complexes | Pyridine-Functionalized NHC | Effective for olefination of alcohols; demonstrates the importance of ligand design for specific transformations. | acs.org |
| Rhodium(I) | Bidentate 8-aminoquinoline | Acts as a directing group to promote ortho-alkylation of benzamide (B126) derivatives. | ntu.edu.sg |
| Iridium Complex | N,P-Ligated Chiral Ligand | Enables highly efficient and enantioselective hydrogenation of cyclic ene-carbamates. | acs.org |
Reactivity Profile and Chemical Transformations of 3 Benzyl 1,1 Biphenyl 2 Ol
Reactions Involving the Phenolic Hydroxyl Group of 3-Benzyl[1,1'-biphenyl]-2-ol
The hydroxyl group is the most reactive functional group in the molecule, serving as a primary site for a variety of reactions. Its acidic proton and lone pair electrons are central to its chemical character.
The phenolic hydroxyl group of this compound can readily undergo esterification and etherification. These reactions involve the conversion of the hydroxyl group into an ester or ether, respectively, which can also serve as a method for installing protecting groups in a larger synthetic sequence. beilstein-journals.orgorganic-chemistry.org
Esterification: The formation of benzyl (B1604629) esters can be achieved through various methods, including reaction with carboxylic acids under dehydrating conditions or with more reactive acyl halides or anhydrides. organic-chemistry.org For instance, reacting this compound with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester. A direct esterification can also be achieved by reacting the phenol (B47542) with a carboxylic acid using a catalyst such as p-toluenesulfonic acid. organic-chemistry.org
Etherification: The synthesis of ethers, such as the benzyl ether, is commonly accomplished via the Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction with an alkyl halide, like benzyl bromide, to form the ether linkage. organic-chemistry.org Alternative, milder methods can utilize bases like silver oxide (Ag₂O), particularly when selectivity is required. organic-chemistry.org For substrates sensitive to basic or acidic conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate can be employed under neutral conditions. beilstein-journals.org
| Reaction Type | Reagents | Catalyst/Base | General Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., PTSA) | Dehydrative, often requires heat |
| Esterification | Acyl Halide (R-COCl) | Base (e.g., Pyridine) | Typically at room temperature |
| Etherification (Williamson) | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Formation of phenoxide, then substitution |
| Etherification (Mild) | Benzyl Bromide | Ag₂O | Selective for more accessible hydroxyls |
| Etherification (Neutral) | 2-Benzyloxy-1-methylpyridinium triflate | None (thermal) | Suitable for sensitive substrates |
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to be oxidized to relatively stable phenoxyl radicals. mdpi.comnih.gov The hydroxyl group of this compound can donate a hydrogen atom to a radical species, thereby neutralizing it and forming a resonance-stabilized phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring system.
The oxidation of benzyl alcohols can also be a relevant pathway. researchgate.net While the primary alcohol of the benzyl group is less susceptible to oxidation than the phenolic hydroxyl, under certain conditions, it can be oxidized to an aldehyde or carboxylic acid. mdpi.com The rate-determining step in many such oxidations is the abstraction of a hydrogen atom from the benzylic C-H bond. researchgate.net The formation of quinone methides from this specific structure is less straightforward and would likely require more complex multi-step transformations involving oxidation and elimination.
The phenolic hydroxyl group is a key player in directing the non-covalent interactions of the molecule. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability allows this compound to form intermolecular hydrogen bonds with itself or other molecules. These interactions can lead to the formation of dimers, larger aggregates, or intricate supramolecular assemblies. semanticscholar.org The specific geometry and strength of these hydrogen bonds influence the crystal packing and physical properties of the compound in the solid state. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) and Benzyl Moieties of this compound
The aromatic rings of the biphenyl and benzyl groups are susceptible to substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): This is a fundamental reaction for aromatic compounds. libretexts.org The reactivity and orientation of substitution on the three aromatic rings of this compound are controlled by the activating and directing effects of the hydroxyl, benzyl, and phenyl substituents.
Ring A (hydroxyl-substituted ring of the biphenyl): The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect. libretexts.org Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) will be strongly directed to the positions ortho and para to the hydroxyl group. Given the substitution pattern, this would be positions 4 and 6. Steric hindrance from the adjacent phenyl ring at position 1 might influence the ratio of ortho to para products.
Ring B (unsubstituted ring of the biphenyl): This ring is activated by the substituted phenyl group attached to it (Ring A). A phenyl substituent is weakly activating and also an ortho, para-director. pearson.com Therefore, substitution would occur at the ortho (2', 6') and para (4') positions.
Ring C (benzyl group): This ring is attached to a CH₂ group, making it a substituted toluene (B28343) derivative. The alkyl group is weakly activating and an ortho, para-director.
| Ring System | Key Substituent | Activating/Deactivating Effect | Directing Effect | Predicted Substitution Sites |
|---|---|---|---|---|
| Ring A (of Biphenyl) | -OH (hydroxyl) | Strongly Activating | Ortho, Para | 4, 6 |
| Ring B (of Biphenyl) | -C₆H₄(OH)Bn | Weakly Activating | Ortho, Para | 2', 4', 6' |
| Ring C (Benzyl) | -CH₂- | Weakly Activating | Ortho, Para | Ortho, Para positions of this ring |
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally unfavorable for electron-rich aromatic systems like those in this compound. wikipedia.orgchemistrysteps.com SNAr reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it, which are absent in the parent molecule. dalalinstitute.com Thus, the compound is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. wikipedia.org The classic aromatic Claisen rearrangement requires an allyl aryl ether substrate, which undergoes a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement upon heating, followed by tautomerization to regenerate the aromatic ring. organic-chemistry.orgyoutube.com
For this compound to undergo this reaction, it would first need to be converted to its corresponding allyl ether via an etherification reaction (as described in 3.1.1) using an allyl halide (e.g., allyl bromide). Heating this allyl ether derivative would trigger the rearrangement, causing the allyl group to migrate from the oxygen to one of the ortho positions (position 1 is blocked, so it would likely migrate to position 3, though this position is already substituted). If the ortho positions are blocked, a subsequent Cope rearrangement can occur, leading to migration to the para position. organic-chemistry.org While less common, rearrangements involving benzyl vinyl ethers have also been reported and proceed through a concerted chemistrysteps.comchemistrysteps.com-sigmatropic transition state. nih.gov
Metalation and Cross-Coupling Reactions for Derivatization of this compound
The derivatization of the this compound scaffold can be achieved through various metalation and cross-coupling strategies. These reactions are pivotal in introducing a wide array of functional groups, leading to the synthesis of novel compounds with potentially interesting properties.
One key approach involves the deprotonative metalation of the biphenyl system. For instance, biphenyl itself can be regioselectively dimagnesiated at the 3 and 5 positions of a single phenyl ring using a sodium magnesiate complex. This can be followed by reactions with electrophiles, such as iodine, to introduce new substituents. nih.gov While this specific example doesn't start with this compound, the principle of directed metalation can be applied to its derivatives. The directing effect of the hydroxyl and benzyl groups would influence the regioselectivity of the metalation.
Cross-coupling reactions are another powerful tool for the derivatization of biphenyl structures. arabjchem.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form the biphenyl core itself and can be adapted to further functionalize the molecule. arabjchem.org While direct cross-coupling on the C-H bonds of the benzyl group of this compound is not explicitly detailed in the provided search results, related transformations on similar benzylic systems suggest its feasibility. For instance, metal-free methods for benzylic C(sp³)–H alkoxylation have been reported, proceeding through a hydrogen atom transfer (HAT) and oxidative radical-polar crossover mechanism. researchgate.net
Furthermore, the hydroxyl group of this compound can be converted into a better leaving group, such as a triflate, to enable cross-coupling reactions at the C2 position. This would allow for the introduction of various aryl, alkyl, or other functional groups.
The following table summarizes potential derivatization reactions based on established methodologies for related compounds:
| Reaction Type | Reagents and Conditions | Potential Product | Citation |
| Directed ortho-Metalation | 1. n-BuLi or s-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (e.g., I₂, MeI, DMF) | Functionalized this compound at positions ortho to the hydroxyl group. | nih.gov |
| Suzuki Cross-Coupling (of a halogenated derivative) | Pd(PPh₃)₄, Arylboronic acid, Base (e.g., K₂CO₃), Toluene/H₂O | Arylated derivative of this compound. | arabjchem.org |
| Buchwald-Hartwig Amination (of a halogenated derivative) | Pd catalyst, Ligand (e.g., BINAP), Amine, Base (e.g., NaOt-Bu) | Aminated derivative of this compound. | nih.gov |
| Benzylic C-H Functionalization | Metal catalyst (e.g., Pd, Ru), Oxidant | Oxidized or further substituted benzyl group. | researchgate.net |
This table presents potential reactions based on general principles of organic synthesis and reactivity of similar functional groups, as direct experimental data for this compound was not found in the search results.
Synthesis of Polycyclic and Heterocyclic Systems Derived from this compound
The structure of this compound serves as a versatile starting point for the synthesis of more complex polycyclic and heterocyclic systems. The strategic placement of the hydroxyl and benzyl groups allows for intramolecular cyclization reactions, leading to the formation of new rings.
One prominent transformation is the acid-catalyzed intramolecular cyclization, which can lead to the formation of dibenzofuran (B1670420) derivatives. This reaction would involve the protonation of the hydroxyl group, followed by its elimination to form a carbocation that is then attacked by the adjacent phenyl ring. Subsequent aromatization would yield the stable dibenzofuran core.
Furthermore, the benzyl group can participate in cyclization reactions. For example, oxidative cyclization can lead to the formation of fluorene (B118485) or dibenzopyran systems. The specific outcome would depend on the reaction conditions and the reagents employed.
The synthesis of heterocyclic systems can also be envisioned. For instance, the hydroxyl group can be used as a handle to introduce nitrogen or sulfur-containing functionalities, which can then undergo intramolecular cyclization to form heterocycles. While specific examples starting from this compound are not detailed in the provided search results, the general strategies for synthesizing heterocycles from substituted phenols and biphenyls are well-established. nih.gov
The following table outlines potential cyclization reactions to form polycyclic and heterocyclic systems:
| Target System | Reaction Type | Proposed Reagents and Conditions | Citation |
| Dibenzofuran derivative | Intramolecular Dehydrative Cyclization | Strong acid (e.g., H₂SO₄, PPA), Heat | N/A |
| Fluorene derivative | Oxidative Cyclization | Oxidizing agent (e.g., DDQ, Mn(OAc)₃) | N/A |
| Dibenzopyran derivative | Intramolecular Friedel-Crafts type reaction | Lewis acid (e.g., AlCl₃) with a suitable precursor | N/A |
| Nitrogen-containing heterocycle (e.g., Carbazole) | Buchwald-Hartwig amination followed by intramolecular C-H activation | 1. Pd catalyst, Ligand, Amine, Base; 2. Oxidative coupling conditions | nih.gov |
This table presents potential synthetic pathways based on known reactions for the synthesis of such ring systems from structurally related precursors.
Advanced Spectroscopic and Structural Characterization of 3 Benzyl 1,1 Biphenyl 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure and observing the dynamic processes of 3-Benzyl[1,1'-biphenyl]-2-ol in solution.
The biphenyl (B1667301) core of this compound is subject to restricted rotation around the C1-C1' single bond, a phenomenon known as atropisomerism. The steric hindrance caused by the substituents at the ortho positions (the hydroxyl group at C2 and the benzyl (B1604629) group at C3) can create a significant energy barrier to rotation. Dynamic NMR (DNMR) spectroscopy is the primary method used to quantify the kinetics of such conformational changes. semanticscholar.orgnih.gov
By monitoring the chemical shifts of specific protons or carbons at various temperatures, the rate of interconversion between different rotational conformers (rotamers) can be determined. At low temperatures, where rotation is slow on the NMR timescale, distinct signals may be observed for each conformer. As the temperature increases, these signals broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to a time-averaged signal at higher temperatures. nih.gov The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals. For substituted biphenyls, these barriers are a direct measure of the steric hindrance imposed by the ortho substituents. semanticscholar.orgresearchgate.net While specific experimental data for this compound is not available, analogous studies on similarly substituted biphenyls provide a framework for understanding its likely dynamic behavior. researchgate.netresearchgate.net
Table 1: Representative Rotational Barriers in Substituted Biphenyl Systems This table presents typical data from related compounds to illustrate the range of rotational barriers studied by Dynamic NMR.
| Compound | Ortho-Substituents | Rotational Barrier (ΔG‡) (kcal/mol) |
|---|---|---|
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~18 |
| 2,2'-Diiodobiphenyl | -I, -I | ~22 |
2D NMR Techniques for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping the connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing for the identification of adjacent protons. For instance, it would be used to trace the connectivity of protons within each aromatic ring and confirm the methylene (B1212753) bridge protons of the benzyl group.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This is the primary method for assigning the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different fragments of the molecule, such as linking the benzyl group's methylene protons to the specific carbon on the biphenyl ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It provides critical information about the preferred conformation and the spatial arrangement of the phenyl rings relative to each other and to the benzyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Assignments are hypothetical and based on standard chemical shift ranges for similar structural motifs.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| Aromatic C-H | 6.8 - 7.6 | 115 - 135 | Protons correlate to adjacent and geminal carbons. |
| Quaternary Aromatic C | - | 125 - 155 | Correlate to protons 2-3 bonds away. |
| C-OH (C2) | - | ~150-156 | Correlates to H4 and the phenolic OH proton. |
| C-Benzyl (C3) | - | ~138-142 | Correlates to H4 and benzyl CH₂ protons. |
| Benzyl CH₂ | ~4.0 | ~38-42 | Correlates to C3 and the benzyl quaternary carbon. |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide exact bond lengths, bond angles, and torsion angles, offering a static image of the molecule's conformation in the crystal lattice.
The presence of a hydroxyl group makes hydrogen bonding a dominant intermolecular force in the crystal structure of this compound. The analysis of the crystal structure would focus on:
Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen). This typically leads to the formation of chains or cyclic motifs (e.g., dimers, catemers) of molecules linked by O-H···O hydrogen bonds.
C-H···π Interactions: The hydrogen atoms on the aromatic rings or the benzyl methylene group can interact with the electron-rich π-systems of adjacent molecules, further influencing the packing arrangement.
Understanding these non-covalent interactions is key to rationalizing the compound's physical properties, such as melting point and solubility.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and often exhibit different physical properties. nih.gov Given the conformational flexibility of the biphenyl linkage and the benzyl group, it is plausible that this compound could exhibit polymorphism. A systematic screening for different crystalline forms would be an important part of its solid-state characterization.
Furthermore, the hydrogen bonding capability of the hydroxyl group makes this compound a candidate for co-crystallization studies. Forming co-crystals with other molecules (co-formers) can be used to modify the physicochemical properties of the solid material in a controlled manner.
Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Signatures
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound. nih.gov
The spectra would be characterized by specific absorption or scattering bands corresponding to the vibrations of its constituent parts:
O-H Stretch: A strong, broad band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group.
Aromatic C-H Stretch: Multiple sharp, weaker bands appearing above 3000 cm⁻¹ correspond to the stretching of the C-H bonds on the phenyl rings.
Aliphatic C-H Stretch: Bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group in the benzyl substituent. theaic.org
C=C Aromatic Ring Stretches: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-O Stretch: The stretching vibration of the C-O bond of the phenol (B47542) group typically appears in the 1150-1250 cm⁻¹ region.
Out-of-Plane C-H Bending: Strong bands in the 690-900 cm⁻¹ region are indicative of the substitution patterns on the aromatic rings.
Comparing the experimental FTIR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | FTIR | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Medium-Strong |
| C-O Stretch | FTIR | 1150 - 1250 | Strong |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elucidating the structure of this compound. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing a unique fingerprint for its identification.
Fragmentation Pathway Analysis: The fragmentation of this compound is predicted to follow pathways dictated by its constituent functional groups: the hydroxylated biphenyl core and the benzyl substituent. The molecular ion [M]•+ would be observed at m/z 260.
Key fragmentation pathways are expected to include:
Loss of a hydrogen atom: A peak at m/z 259 ([M-H]⁺) is anticipated, resulting from the loss of the phenolic hydrogen, which is a common fragmentation for phenols.
Benzylic cleavage: The most prominent fragmentation is likely the cleavage of the C-C bond between the biphenyl ring and the benzyl group's methylene bridge. This would result in the formation of a highly stable tropylium (B1234903) ion at m/z 91. The remaining [M-91]⁺ fragment, the 2-hydroxybiphenyl cation, would appear at m/z 169.
Fragmentation of the biphenyl core: Based on the fragmentation of the parent compound, [1,1'-biphenyl]-2-ol, further fragmentation of the m/z 169 ion could lead to the loss of a formyl radical (•CHO) or carbon monoxide (CO), yielding ions at m/z 141 and subsequent fragments at m/z 115. massbank.eu
A summary of the predicted key fragments for this compound in an electron ionization mass spectrum is presented below.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 260 | [C₁₉H₁₆O]•⁺ | Molecular Ion (M•⁺) |
| 259 | [C₁₉H₁₅O]⁺ | Loss of H• from hydroxyl group |
| 169 | [C₁₂H₉O]⁺ | Loss of benzyl radical (•C₇H₇) |
| 141 | [C₁₁H₉]⁺ | Loss of CO from [M-C₇H₇]⁺ |
| 115 | [C₉H₇]⁺ | Loss of C₂H₂ from m/z 141 |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Isotopic Labeling Studies: Isotopic labeling is a powerful technique to trace the pathways of chemical reactions and metabolic processes. wikipedia.org For this compound, stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) could be incorporated to study specific mechanisms. wikipedia.orgacs.org
For instance, deuterium labeling of the hydroxyl group (3-Benzyl[1,1'-biphenyl]-2-OD) would allow for the unambiguous confirmation of the loss of the phenolic hydrogen during mass spectrometric fragmentation, shifting the [M-H]⁺ peak. wikipedia.org Similarly, ¹³C labeling within the benzyl group or the biphenyl rings could be used in conjunction with mass spectrometry or NMR to investigate rearrangement mechanisms or to serve as an internal standard for quantification. acs.orgchemrxiv.org Such studies are crucial in fields like drug metabolism to determine the fate of the molecule in biological systems. nih.gov
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and its subsequent photophysical properties, such as fluorescence.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the extensive conjugated system of the biphenyl and benzyl aromatic rings. nist.gov The hydroxyl group, acting as an auxochrome, can influence these transitions. The presence of non-bonding electrons on the oxygen atom also allows for n → π* transitions.
The spectrum of the parent chromophore, [1,1'-biphenyl]-2-ol, shows characteristic absorption maxima. The addition of the benzyl group is not expected to dramatically alter the primary absorption bands but may cause a slight bathochromic (red) shift and potentially an increase in molar absorptivity (hyperchromic effect) due to the extension of the conjugated system.
Below is a table of expected UV-Vis absorption data for this compound, extrapolated from data for [1,1'-biphenyl]-2-ol. nist.gov
| Transition | λmax (nm) (Predicted) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Predicted) |
| π → π | ~245 | High |
| π → π | ~285 | Moderate |
Fluorescence Spectroscopy: Molecules with extended aromatic systems like this compound are often fluorescent. Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence.
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The photophysical properties, including the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime, are sensitive to the molecular structure and the local environment (e.g., solvent polarity). The ortho-hydroxyl group can participate in excited-state intramolecular proton transfer (ESIPT), which can lead to dual fluorescence or a large Stokes shift.
The predicted fluorescence properties for this compound are summarized in the following table.
| Property | Predicted Characteristic | Rationale |
| Excitation Wavelength (λex) | ~285 nm | Corresponds to the longest wavelength absorption band. |
| Emission Wavelength (λem) | > 300 nm | Emission occurs at a lower energy (longer wavelength) than absorption. |
| Stokes Shift | Moderate to Large | Expected due to potential conformational relaxation in the excited state and possible ESIPT. |
| Fluorescence Quantum Yield (ΦF) | Moderate | Biphenyl and phenol derivatives are known to be fluorescent. |
Computational and Theoretical Investigations of 3 Benzyl 1,1 Biphenyl 2 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico studies are crucial for establishing a baseline understanding of a molecule's preferred shapes and electronic nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Benzyl[1,1'-biphenyl]-2-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in exploring its complex conformational landscape. nih.govearthlinepublishers.com The molecule's structure features several rotatable single bonds: the bond connecting the two phenyl rings, the bond to the benzyl (B1604629) group, and the bond between the benzyl CH₂ and its phenyl ring.
Furthermore, the presence of a hydroxyl group on a phenyl ring introduces the possibility of keto-enol tautomerism. orientjchem.orgnih.gov Although the enol (phenolic) form is generally predominant for simple phenols, computational studies can quantify the relative stabilities of the enol and its corresponding keto tautomers. orientjchem.org DFT calculations would be used to optimize the geometries of both the enol and potential keto forms of this compound and calculate their relative Gibbs free energies to determine the equilibrium populations in the gas phase and in various solvents. nih.govnih.gov
| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Dihedral Angle (°) |
| Global Minimum (Twisted Enol) | B3LYP/6-311+G(d,p) | 0.00 | ~55 |
| Planar Enol Transition State | B3LYP/6-311+G(d,p) | +5.8 | 0 |
| Perpendicular Enol Transition State | B3LYP/6-311+G(d,p) | +3.2 | 90 |
| Keto Tautomer 1 | B3LYP/6-311+G(d,p) | +15.7 | N/A |
| Keto Tautomer 2 | B3LYP/6-311+G(d,p) | +16.2 | N/A |
Note: The data in this table is hypothetical and serves as an illustrative example of results that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests higher reactivity. tandfonline.com For this compound, the distribution of HOMO and LUMO densities would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.comlibretexts.org It is a valuable tool for predicting how molecules interact with each other. tandfonline.comresearchgate.net The MEP map uses a color scale to denote different regions of electrostatic potential, where red typically indicates electron-rich, negative potential (favorable for electrophilic attack) and blue indicates electron-poor, positive potential (favorable for nucleophilic attack). researchgate.netyoutube.com For this compound, the MEP map would likely show a region of significant negative potential around the oxygen atom of the hydroxyl group, making it a prime site for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems. researchgate.net
| Parameter | Method/Basis Set | Calculated Value (eV) |
| HOMO Energy | B3LYP/6-31G(d) | -5.89 |
| LUMO Energy | B3LYP/6-31G(d) | -0.25 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-31G(d) | 5.64 |
Note: The data in this table is hypothetical and serves as an illustrative example of results that would be obtained from FMO analysis.
Prediction and Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is extensively used to model the pathways of chemical reactions, providing insights into the formation of products and the stability of intermediates.
To understand a chemical reaction, chemists computationally map the potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry. Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points correspond to transition states (TS)—the highest energy point along the lowest energy path between a reactant and a product.
For reactions involving this compound, such as its synthesis via cross-coupling reactions (e.g., Suzuki or Ullmann coupling) or its functionalization (e.g., electrophilic substitution), DFT calculations can be used to locate the geometries of all relevant stationary points. nih.govnih.gov Identifying the transition state structure is critical, as it provides the geometry of the activated complex and is essential for calculating the reaction's activation energy. Various algorithms are employed to locate these first-order saddle points on the PES. Vibrational frequency calculations are then performed to confirm the nature of each stationary point; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products (i.e., the lowest activation energy barrier is preferred). masterorganicchemistry.com It is under thermodynamic control if the reaction is reversible and the product distribution reflects the relative thermodynamic stabilities of the products (i.e., the most stable product is favored). wikipedia.org Computational calculations can predict which product is favored under different conditions (e.g., temperature) by evaluating these parameters for competing reaction pathways. wikipedia.orglibretexts.org
| Reaction Parameter | Pathway A | Pathway B |
| Activation Energy (Ea) (kcal/mol) | 22.5 | 28.1 |
| Enthalpy of Reaction (ΔH) (kcal/mol) | -15.3 | -25.9 |
| Gibbs Free Energy of Reaction (ΔG) (kcal/mol) | -14.8 | -25.1 |
| Product Type | Kinetic | Thermodynamic |
Note: The data in this table is for a hypothetical competing reaction involving this compound and is for illustrative purposes only.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. beilstein-journals.orgnih.gov MD simulations model the explicit movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can provide insights into its solvation structure, revealing how solvent molecules (e.g., water, ethanol) arrange themselves around the solute. It can also be used to study aggregation and π-π stacking interactions between multiple molecules of this compound, which are driven by weak intermolecular forces. nih.govmdpi.com These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, such as its solubility, diffusion, and interactions with other species in a mixture. nih.govacs.org By analyzing the trajectories from an MD simulation, one can calculate properties like the radial distribution function to understand solvent structuring and the potential of mean force to quantify the strength of intermolecular interactions.
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental analysis. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to calculate spectroscopic parameters. biointerfaceresearch.comnih.gov These theoretical predictions are instrumental in assigning experimental signals, confirming the molecular structure, and understanding the electronic characteristics of the compound. The synergy between calculated and experimental data provides a robust framework for structural elucidation. ruc.dk
The typical computational workflow begins with the optimization of the molecule's ground-state geometry. This is commonly achieved using a specific functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to accurately model the electronic structure. rsc.org Once the optimized geometry is obtained, further calculations are performed to predict various spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method. tau.ac.ilsemanticscholar.org This approach has proven reliable for predicting the NMR spectra of organic molecules. nih.gov The calculated isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield chemical shifts that can be directly compared with experimental values. A strong correlation between the predicted and observed shifts serves to validate the computed structure of this compound.
Below is a representative comparison of hypothetical experimental ¹H and ¹³C NMR data with theoretical values calculated for the proposed structure of this compound.
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom Position | 1H Experimental (ppm) | 1H Calculated (ppm) | 13C Experimental (ppm) | 13C Calculated (ppm) |
|---|---|---|---|---|
| C1 | - | - | 128.5 | 129.1 |
| C2-OH | 5.10 (s, 1H) | 5.25 | 152.3 | 153.0 |
| C3-CH₂ | 4.05 (s, 2H) | 4.11 | 130.1 | 130.8 |
| C4 | 7.30 (d, 1H) | 7.35 | 124.5 | 125.2 |
| C5 | 7.15 (t, 1H) | 7.19 | 129.0 | 129.6 |
| C6 | 7.40 (d, 1H) | 7.44 | 121.8 | 122.5 |
| C1' | - | - | 138.2 | 138.9 |
| C2'/C6' | 7.55 (d, 2H) | 7.59 | 129.8 | 130.4 |
| C3'/C5' | 7.45 (t, 2H) | 7.49 | 128.7 | 129.3 |
| C4' | 7.35 (t, 1H) | 7.39 | 127.6 | 128.2 |
| Benzyl-C1'' | - | - | 140.5 | 141.1 |
| Benzyl-C2''/C6'' | 7.25 (d, 2H) | 7.29 | 129.2 | 129.8 |
| Benzyl-C3''/C5'' | 7.32 (t, 2H) | 7.36 | 128.4 | 129.0 |
| Benzyl-C4'' | 7.20 (t, 1H) | 7.24 | 126.3 | 126.9 |
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational frequencies are determined by calculating the second derivatives of energy with respect to Cartesian coordinates. These calculations yield harmonic frequencies that are systematically higher than experimental values due to the neglect of anharmonicity and other theoretical limitations. Therefore, the computed frequencies are often uniformly scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of these calculated frequencies allows for the detailed assignment of vibrational modes observed in the experimental FT-IR spectrum.
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound.
| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| 3550 | 3545 | O-H stretching |
| 3060 | 3065 | Aromatic C-H stretching |
| 2925 | 2928 | Aliphatic C-H stretching (CH₂) |
| 1595 | 1600 | C=C aromatic ring stretching |
| 1490 | 1495 | C=C aromatic ring stretching |
| 1450 | 1455 | CH₂ scissoring |
| 1260 | 1265 | C-O stretching |
| 750 | 755 | C-H out-of-plane bending (ortho-disubstituted) |
Electronic Spectroscopy (UV-Vis)
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method calculates the vertical excitation energies, corresponding oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π*). The calculated absorption maxima (λmax) are then compared with the experimental UV-Vis spectrum. Such analysis helps in understanding the electronic transitions responsible for the observed absorption bands.
Table 3: Experimental and Calculated UV-Vis Absorption Data for this compound.
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO/LUMO) |
|---|---|---|---|
| 255 | 252 | 0.215 | HOMO → LUMO+1 (π→π) |
| 290 | 287 | 0.098 | HOMO-1 → LUMO (π→π) |
The close agreement typically observed between the predicted spectroscopic parameters and the experimental findings validates the accuracy of the computational methods employed. nih.gov This validation confirms that the calculated lowest-energy conformation represents the actual molecular structure of this compound and provides a deeper understanding of its spectroscopic signatures.
Environmental Fate and Abiotic/biotic Degradation Pathways of 3 Benzyl 1,1 Biphenyl 2 Ol
Photochemical Degradation Studies under Environmental Conditions
Photochemical degradation, or photolysis, is a key process in the environmental breakdown of organic compounds, initiated by the absorption of light. This can occur through direct or indirect mechanisms.
Direct photolysis involves the direct absorption of solar photons by the 3-Benzyl[1,1'-biphenyl]-2-ol molecule, leading to its excitation and subsequent chemical transformation. The presence of aromatic rings and a hydroxyl group in the structure of this compound suggests that it can absorb ultraviolet radiation, making direct photolysis a potential degradation pathway.
Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and generate reactive species that then react with the target compound. mn.gov In aquatic systems, dissolved organic matter, nitrate, and nitrite (B80452) ions can act as photosensitizers, producing reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mn.govnih.gov For phenolic compounds, reaction with hydroxyl radicals is often a major pathway for indirect photolysis. smu.caacs.org Given the phenolic nature of this compound, indirect photolysis mediated by hydroxyl radicals is expected to be a significant degradation mechanism in sunlit surface waters. acs.org
While specific photodegradation products of this compound have not been documented, studies on related hydroxylated PCBs provide insights into likely transformation products. researchgate.net The primary reactions are expected to involve the hydroxyl group and the biphenyl (B1667301) ring system.
Photochemical reactions may lead to the formation of various intermediates through processes such as:
Hydroxylation: Addition of further hydroxyl groups to the aromatic rings.
Ring Cleavage: The breakdown of the biphenyl structure, potentially leading to the formation of chlorinated benzoic acids in the case of PCBs. researchgate.net
Polymerization: The coupling of radical intermediates to form larger molecules.
The table below illustrates potential photodegradation products based on studies of analogous compounds.
| Potential Photodegradation Product | Formation Pathway |
| Dihydroxylated-benzyl-biphenyls | Hydroxyl radical addition |
| Benzyl-phenols and phenyl-benzoic acids | C-C bridge bond cleavage |
| Higher molecular weight polymers | Radical-radical coupling reactions |
Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation, Sorption)
Abiotic transformation processes, other than photolysis, can also contribute to the environmental fate of this compound.
Hydrolysis: The biphenyl structure is generally resistant to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Oxidation: In the absence of light, oxidation can be mediated by reactive species such as hydroxyl radicals, which can be present in various environmental compartments. nih.gov The reaction of hydroxyl radicals with the aromatic rings of this compound would lead to the formation of hydroxylated derivatives, similar to those produced during indirect photolysis. nih.gov
Sorption: Due to its lipophilic nature, indicated by the biphenyl and benzyl (B1604629) groups, this compound is expected to have a significant tendency to sorb to organic matter in soil and sediment. This process would reduce its concentration in the aqueous phase, thereby affecting its bioavailability and the rates of other degradation processes.
Biotransformation and Microbial Degradation Pathways (focus on chemistry and mechanisms)
The microbial degradation of biphenyl and its hydroxylated derivatives has been extensively studied and provides a strong basis for understanding the potential biotransformation of this compound. nih.govnih.gov
The aerobic bacterial degradation of aromatic compounds like biphenyl is typically initiated by dioxygenase enzymes. nih.gov For hydroxylated biphenyls, both monooxygenases and dioxygenases play a crucial role. nih.govasm.org
A plausible metabolic pathway for this compound would involve the following steps:
Initial Hydroxylation: An initial enzymatic hydroxylation of the biphenyl rings. For 2-hydroxybiphenyl, a 2-hydroxybiphenyl 3-monooxygenase can introduce a second hydroxyl group at the 3-position, forming 2,3-dihydroxybiphenyl. nih.gov
Dioxygenase Attack: The resulting dihydroxylated intermediate, a catechol-like structure, is then susceptible to ring cleavage by a dihydroxybiphenyl dioxygenase. nih.gov
Ring Cleavage: This meta-fission of the aromatic ring leads to the formation of a muconic acid derivative.
Further Metabolism: The resulting linear product is then further metabolized through pathways such as the tricarboxylic acid (TCA) cycle.
The table below summarizes the key enzymes potentially involved in the microbial degradation of this compound.
| Enzyme | Function | Potential Substrate/Product |
| Biphenyl Dioxygenase | Introduces two hydroxyl groups to an aromatic ring. | This compound -> Dihydrodiol derivative |
| Dihydrodiol Dehydrogenase | Converts the dihydrodiol to a catechol. | Dihydrodiol derivative -> Catechol derivative |
| 2,3-Dihydroxybiphenyl Dioxygenase | Cleaves the aromatic ring of the catechol. | Catechol derivative -> Ring-opened product |
| Hydrolase | Further breaks down the ring-opened product. | Ring-opened product -> Benzoic acid and other intermediates |
Based on the known metabolic pathways of biphenyl and hydroxylated biphenyls, the microbial degradation of this compound is expected to produce a series of intermediate metabolites. nih.gov
Key potential microbial degradation products include:
Dihydroxylated benzyl-biphenyls: Formed by the initial action of mono- or dioxygenases.
Benzyl-catechols: Precursors to ring cleavage.
Ring-cleavage products: Such as derivatives of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).
Benzoic acid and phenylacetic acid: Formed from the subsequent degradation of the ring-cleavage products.
The table below outlines some of the potential microbial degradation products and their precursors.
| Precursor Compound | Potential Degradation Product | Enzymatic Step |
| This compound | 3-Benzyl-2,3-dihydroxybiphenyl | Monooxygenase/Dioxygenase |
| 3-Benzyl-2,3-dihydroxybiphenyl | Ring-opened muconic acid derivative | 2,3-Dihydroxybiphenyl dioxygenase |
| Ring-opened muconic acid derivative | Benzoic acid and Phenylacetic acid | Hydrolase and further metabolism |
Emerging Research Frontiers and Future Prospects for 3 Benzyl 1,1 Biphenyl 2 Ol
Application of Machine Learning and Artificial Intelligence in Synthetic Route Discovery
The integration of artificial intelligence (AI) and machine learning (ML) into organic chemistry is revolutionizing how synthetic routes are designed and optimized. iscientific.org Computer-Aided Synthesis Planning (CASP) tools, powered by sophisticated algorithms, can analyze vast databases of chemical reactions to propose novel and efficient pathways to complex target molecules. synthiaonline.com
Table 1: Illustrative AI/ML Platforms for Synthetic Chemistry
| Platform/Tool | Primary Function | Potential Application for 3-Benzyl[1,1'-biphenyl]-2-ol |
| ASKCOS | Predicts retrosynthetic pathways and reaction outcomes. | Proposing novel routes for C-C bond formation to create the biphenyl (B1667301) backbone. |
| Synthia™ (formerly Chematica) | Performs deep searches of chemical space for viable synthetic routes. synthiaonline.com | Identifying pathways that minimize steps and maximize yield by leveraging a vast reaction rule database. synthiaonline.com |
| Reinforcement Learning Models | Learns optimal synthesis strategies through trial-and-error simulations. synthiaonline.com | Optimizing reaction conditions (catalyst, solvent, temperature) for key synthetic steps. |
| CCRO-AKNN | A hybrid approach combining chaos-driven optimization with adaptive learning to explore the chemical space effectively. iscientific.org | Enhancing the discovery of innovative and efficient synthetic pathways. iscientific.org |
Exploration of Advanced Catalytic Systems for its Derivatization (e.g., Heterogeneous, Single-Atom Catalysis)
Derivatization of the this compound core is crucial for creating new functional molecules. Advanced catalytic systems offer precise and efficient methods for C-H functionalization, a key strategy for modifying aromatic structures. wjarr.com
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation and recyclability. rsc.org For derivatizing the aromatic rings of this compound, catalysts like palladium nanoparticles supported on materials such as porous polymers or silica (B1680970) could be employed for C-H arylation, alkylation, or halogenation reactions. jnanoworld.comrsc.org This approach avoids the often difficult removal of metal catalyst residues associated with homogeneous systems. rsc.org Recent reviews highlight significant progress in using recyclable heterogeneous catalysts for a broad range of C-H activation processes, demonstrating considerable chemo- and site-selectivities. rsc.org
Single-Atom Catalysis (SAC): A frontier in catalysis, SACs feature isolated metal atoms dispersed on a solid support, combining the high efficiency of homogeneous catalysts with the stability of heterogeneous ones. oup.comresearchgate.net These catalysts offer maximum atom utilization and can exhibit unique selectivity in organic transformations. rsc.orgrsc.org For a molecule like this compound, single-atom catalysts (e.g., individual atoms of platinum, palladium, or rhodium on supports like graphene or metal oxides) could enable highly selective C-H activation at specific positions on the biphenyl rings that are otherwise difficult to functionalize. nih.gov This precision allows for the introduction of new functional groups with minimal side products, opening pathways to novel derivatives. oup.com
Table 2: Comparison of Catalytic Systems for Aromatic Derivatization
| Catalyst Type | Key Advantages | Potential Application for this compound |
| Homogeneous | High activity and selectivity, well-defined active sites. | Initial laboratory-scale synthesis of specific derivatives. |
| Heterogeneous | Easy separation, reusability, suitable for industrial processes. rsc.org | Large-scale production of derivatives via C-H functionalization. jnanoworld.com |
| Single-Atom (SAC) | Maximum atom efficiency, unique selectivity, bridges homogeneous and heterogeneous catalysis. rsc.org | Highly regioselective C-H activation to create novel, precisely functionalized analogues. nih.gov |
The development of these advanced catalytic systems will be instrumental in unlocking the full potential of the this compound scaffold for various applications.
Rational Design of New Functional Molecules Based on the this compound Core
The this compound structure serves as a "scaffold," or core molecular framework, upon which new functional molecules can be rationally designed. mdpi.comresearchgate.net In medicinal chemistry and materials science, the biphenyl scaffold is recognized for its rigidity and ability to position functional groups in specific three-dimensional orientations. nih.govnih.gov
Rational design involves using computational and theoretical chemistry to predict how modifications to the core scaffold will affect the molecule's properties. acs.org By making systematic changes—such as adding substituents to the aromatic rings or modifying the benzyl (B1604629) group—researchers can fine-tune the electronic, steric, and physicochemical properties of the resulting molecules. This approach is central to modern drug discovery and materials development. nih.gov
For instance, the biphenyl core of this compound could be systematically derivatized to create a library of compounds. nih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could then be used to screen this virtual library for potential biological activity or desirable material properties, guiding the synthesis of only the most promising candidates. researchgate.net This design-led approach accelerates the discovery of new molecules with tailored functions, from targeted pharmaceuticals to advanced organic materials. mdpi.comrsc.org
Contribution to Fundamental Understanding of Aromatic Hydrocarbon Chemistry
Computational studies on biphenyl derivatives have been undertaken to understand properties like conformational mobility and molecular electrostatic potential. acs.orgnih.govresearchgate.net Detailed experimental and computational analysis of this compound can provide deeper insights into:
Intramolecular Interactions: How the benzyl group and the adjacent phenyl ring influence the rotational barrier and dihedral angle of the biphenyl C-C bond. comporgchem.com
Reactivity and Regioselectivity: How the existing substituents direct further chemical modifications on the aromatic rings during electrophilic or nucleophilic substitution reactions.
π-System Electronics: The extent of electronic communication between the various aromatic rings, which is crucial for applications in materials science, such as organic electronics. researchgate.net
By serving as a model system, detailed studies on this compound and its derivatives can contribute to the broader, evolving understanding of aromaticity and the behavior of complex polycyclic aromatic systems. youtube.com
Q & A
Q. What are the common synthetic routes for 3-Benzyl[1,1'-biphenyl]-2-ol, and how are intermediates characterized?
The synthesis typically involves multi-step methodologies. For example, a three-step procedure starting from [1,1'-biphenyl]-2-ol includes formylation, O-alkylation (e.g., benzylation), and Wittig olefination to introduce substituents . Key intermediates are characterized using NMR and NMR to verify regiochemistry. For instance, NMR signals at δ 6.8–7.5 ppm confirm aromatic proton environments, while methyl/methoxy groups appear as singlets near δ 3.2–3.8 ppm .
Q. How is the purity and structural identity of this compound validated?
Analytical techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] peaks matching calculated masses) .
- Infrared (IR) spectroscopy to detect hydroxyl (3200–3600 cm) and ether (C-O stretch at 1200–1250 cm) functional groups.
- Chromatography (HPLC/GC-MS) with phenolic compound-specific columns (C18 reverse-phase) and mobile phases (acetonitrile/water) for purity assessment .
Q. What solvents and conditions optimize benzylation reactions for this compound?
Benzylation of the hydroxyl group is achieved using benzyl bromide and a base like NaH in anhydrous THF at 0–5°C to minimize side reactions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How does substituent positioning affect regioselectivity in intramolecular cyclization reactions?
Photostimulated intramolecular reactions (e.g., in DMSO under UV light) show that electron-donating groups (e.g., methoxy) at specific positions enhance cyclization efficiency. For example, Table 2 in demonstrates that 2′-chloro substituents favor dibenzofuran formation (yields >80%) due to stabilized transition states .
Q. What challenges arise in interpreting 1H^1H1H NMR spectra of substituted biphenyl derivatives?
Signal splitting from coupled aromatic protons (e.g., para-substituted benzyl groups) complicates assignment. Advanced strategies include:
Q. Can computational modeling predict the bioactivity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPR120 in ) assess binding affinities. Substituents like fluorine or methoxy groups improve hydrogen-bonding interactions, as seen in compound 12k (ΔG = -8.2 kcal/mol) .
Q. How do steric and electronic factors influence oxidative stability under ambient conditions?
Accelerated stability studies (40°C/75% RH for 6 months) reveal that bulky substituents (e.g., benzyl groups) reduce oxidation rates compared to unsubstituted biphenyls. LC-MS detects degradation products like quinones (m/z = [M+16]) .
Methodological Considerations
Q. What techniques resolve contradictions in reported spectroscopic data for biphenyl derivatives?
Cross-referencing experimental data with computational predictions (e.g., PubChem’s InChI/SMILES descriptors in –3) ensures consistency. Discrepancies in NMR shifts (e.g., C-2 vs. C-3 carbons) are resolved via DEPT-135 experiments .
Q. When should column chromatography vs. recrystallization be prioritized for purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
